Methoxy Substitution Pattern: 3,4,5-Trimethoxy vs. 3,4-Dimethoxy Benzamide Differentiation
The target compound bears a 3,4,5-trimethoxybenzamide motif, whereas the closest commercially cataloged analog—3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide (CAS not assigned, C₁₉H₁₉N₃O₄, MW 353.4)—lacks the 5-methoxy substituent . In published trimethoxy-quinazoline SAR, the presence of three methoxy groups on the phenyl ring was essential for optimal cytotoxic activity: compound 6 (bearing a trimethoxybenzamido substituent) achieved an IC₅₀ of 0.79 µM against the MDA-MB-231 breast cancer cell line, outperforming the positive control docetaxel (IC₅₀ = 3.98 µM) by approximately 5-fold, whereas compounds lacking full methoxylation showed attenuated potency [1]. Although this SAR is derived from a different quinazoline attachment topology (2-position vs. N-ethyl linker), the consistent observation that 3,4,5-trimethoxy substitution enhances target binding—attributed to optimal hydrophobic pocket occupancy and hydrogen-bonding capacity of the para-methoxy oxygen—supports the inference that the target compound's 3,4,5-trimethoxy pattern confers meaningful differentiation over the 3,4-dimethoxy analog [1].
| Evidence Dimension | Cytotoxic potency against MDA-MB-231 breast cancer cell line (analogous trimethoxy-quinazoline series) |
|---|---|
| Target Compound Data | No direct data; structural analog compound 6 (3-methoxy-2-(trimethoxybenzamido)-quinazoline) IC₅₀ = 0.79 µM |
| Comparator Or Baseline | Docetaxel IC₅₀ = 3.98 µM; dimethoxy-containing analogs in the same series showed reduced activity (exact values not disaggregated in abstract) |
| Quantified Difference | Analog compound 6: ~5-fold more potent than docetaxel; dimethoxy analogs qualitatively less active |
| Conditions | MDA-MB-231 cell line; 48 h exposure; MTT assay; compared to docetaxel reference. Altamimi et al., Molecules 2021. |
Why This Matters
For procurement decisions where methoxy-substitution-dependent potency is critical (e.g., anticancer screening cascades), the 3,4,5-trimethoxy variant provides a structurally justified advantage over the 3,4-dimethoxy analog, supported by class-level SAR.
- [1] Altamimi AS, El-Azab AS, Abdelhamid SG, Alamri MA, Bayoumi AH, Alqahtani SM, et al. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules. 2021;26(10):2992. Compound 6: MDA-MB-231 IC₅₀ = 0.79 µM; docetaxel IC₅₀ = 3.98 µM. View Source
